1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including an oxadiazole ring, a triazole ring, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves a multi-step process. One common approach includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the nitration, oxidation, and coupling reactions of precursor compounds.
Synthesis of the triazole ring: The triazole ring can be synthesized via cyclization reactions involving hydrazides and acetylenes.
Condensation with methoxyphenyl group: The final step involves the condensation of the triazole derivative with a methoxyphenyl aldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and energetic materials
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s multiple functional groups allow it to engage in various binding interactions, leading to modulation of biological pathways and effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,5-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and applications.
1,2,3-triazole derivatives: Compounds with the triazole ring are known for their diverse biological activities and synthetic utility.
Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and are studied for their pharmacological properties.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C14H14N8O3 |
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Molecular Weight |
342.31 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H14N8O3/c1-8-11(22(21-17-8)13-12(15)19-25-20-13)14(23)18-16-7-9-4-3-5-10(6-9)24-2/h3-7H,1-2H3,(H2,15,19)(H,18,23)/b16-7+ |
InChI Key |
ORTXKDXMHBADQY-FRKPEAEDSA-N |
Isomeric SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=CC(=CC=C3)OC |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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